molecular formula C10H13NO3 B115478 Tert-butyl pyridin-3-yl carbonate CAS No. 145530-96-7

Tert-butyl pyridin-3-yl carbonate

Cat. No.: B115478
CAS No.: 145530-96-7
M. Wt: 195.21 g/mol
InChI Key: COLRXZGZEFRDFC-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridine derivatives with a tert-butyl carbonate group at the 3-position of the pyridine ring. Such derivatives are typically used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where protective groups (e.g., tert-butyloxycarbonyl) are critical for stabilizing reactive sites during multi-step reactions.

However, analogous compounds with modifications at the pyridine ring (e.g., halogenation, alkynylation, or substitution with carbamate groups) are well-documented, indicating a versatile scaffold for functionalization.

Properties

IUPAC Name

tert-butyl pyridin-3-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)13-8-5-4-6-11-7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLRXZGZEFRDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611718
Record name tert-Butyl pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145530-96-7
Record name tert-Butyl pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Tert-butyl pyridin-3-yl carbonate serves as a building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The carbonate group can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Coupling Reactions: It can participate in cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Similar pyridine derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells. The presence of the tert-butyl group may enhance lipophilicity and cellular uptake, improving efficacy against tumors.
StudyFindings
MoleculesPyridine derivatives exhibited significant cytotoxic effects on breast cancer cell lines.
Structure-Activity Relationship (SAR) AnalysisIntroduction of electron-withdrawing groups like tert-butyl enhances anticancer activity.

Biological Research

In biological studies, this compound is investigated for:

  • Enzyme Inhibition: It may act as an inhibitor for various enzymes, influencing metabolic pathways.
  • Receptor Binding Studies: The compound is explored as a ligand in receptor binding assays to understand interaction mechanisms.

Case Studies

Case Study 1: Anticancer Properties
A study published in Cancer Research demonstrated that pyridine derivatives with halogen substitutions significantly inhibited cancer cell proliferation. The mechanism involved the inhibition of specific kinases essential for cell growth.

Case Study 2: Enzyme Interaction
Research highlighted the interaction of this compound with cytochrome P450 enzymes, revealing its potential as a tool for studying drug metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl pyridin-3-yl carbonate (inferred structure) with structurally related pyridine derivatives from the evidence. Key differences lie in substituent groups, molecular weights, and applications.

Compound Name CAS No. Molecular Formula M.W. Substituents Key Applications/Notes Price (USD/g)
This compound Not available C₁₀H₁₃NO₃ (inferred) ~195.2 Carbonate at 3-position Likely intermediate for drug synthesis; limited direct data
tert-Butyl 2,5-diiodopyridin-3-yl carbonate 1142191-73-8 C₉H₇ClINO₂ 323.52 2,5-Diiodo, 3-carbonate Halogenated derivative; potential use in radiopharmaceuticals or cross-coupling reactions Inquiry-based pricing
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 1105675-60-2 C₁₂H₁₈N₂O₃ 238.28 Methoxy at 5-position, methylcarbamate Carbamate-protected amine; used in peptide synthesis $400/g (1 g)
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate 1021339-30-9 C₁₀H₁₃ClN₂O₃ 244.67 4-Chloro, 3-hydroxy, 2-carbamate Chlorinated carbamate; stabilizes hydroxyl groups in intermediates
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate C₁₃H₁₅NO₄ 249.26 Alkynyl-hydroxy at 2-position Alkynyl group enables click chemistry applications

Key Findings:

Functional Group Diversity: Halogenation: Compounds like tert-butyl 2,5-diiodopyridin-3-yl carbonate (323.52 g/mol) incorporate iodine atoms, enhancing molecular weight and reactivity for cross-coupling reactions. In contrast, the unchlorinated/inferred parent compound (M.W. ~195.2) would exhibit lower steric hindrance and higher solubility. Carbamate vs. Carbonate: Carbamate derivatives (e.g., tert-butyl (5-methoxypyridin-3-yl)methylcarbamate) provide amine protection, whereas carbonate groups offer orthogonal protection for alcohols or phenols.

Synthetic Utility :

  • tert-butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (M.W. 249.26) demonstrates the incorporation of alkynyl groups, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Chlorinated derivatives (e.g., tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate ) are pivotal in introducing halogen atoms for further functionalization.

Economic and Safety Considerations: Pricing varies significantly; carbamate derivatives command higher prices (e.g., $400/g for tert-butyl (5-methoxypyridin-3-yl)methylcarbamate), likely due to complex synthesis.

Q & A

Q. What are the common synthetic routes for Tert-butyl pyridin-3-yl carbonate, and how can reaction conditions be optimized?

The synthesis of pyridine-containing biaryls like this compound often faces challenges due to steric hindrance and electronic effects. Traditional methods include:

  • Suzuki–Miyaura coupling : Modifications such as using palladium catalysts with bulky ligands (e.g., SPhos or XPhos) improve yields for 2-pyridyl nucleophiles .
  • C–H activation : Transition-metal catalysts (e.g., Pd or Ru) enable direct coupling without pre-functionalization, reducing steps . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–20°C for sensitive intermediates), and using additives like DMAP or triethylamine to stabilize reactive intermediates .

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at ~1.3 ppm) and pyridine ring protons.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : For unambiguous structural confirmation, databases like PubChem provide reference data .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Retention time analysis (e.g., 1.23 minutes under specific conditions) ensures chromatographic purity .
  • LCMS : Combines separation with mass confirmation, critical for detecting trace byproducts .
  • Elemental Analysis : Validates elemental composition (C, H, N) for synthesized batches .

Q. What are the best practices for ensuring stability during storage?

  • Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbonate group.
  • Monitor via periodic NMR or HPLC to detect degradation (e.g., tert-butyl alcohol formation) .

Advanced Research Questions

Q. What strategies overcome challenges in coupling reactions involving pyridin-3-yl groups?

  • Catalyst Screening : Palladium with electron-rich ligands (e.g., BrettPhos) enhances oxidative addition with electron-deficient pyridines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in C–H activation .
  • Protecting Groups : Temporary protection of the pyridine nitrogen (e.g., as a boronate ester) prevents undesired coordination .

Q. How does the tert-butyl carbonate group influence reactivity in medicinal chemistry?

  • Protecting Group : Masks hydroxyl or amine functionalities during multi-step syntheses, enabling selective deprotection under mild acidic conditions .
  • Prodrug Design : Enhances lipophilicity for improved cellular uptake, with enzymatic cleavage releasing active drugs in vivo .

Q. How can computational modeling predict reactivity or binding interactions?

  • Docking Studies : Simulate interactions with biological targets (e.g., CYP3A4 enzymes) to guide inhibitor design .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

The pyridin-3-yl scaffold serves as a core for fluorinated analogs. For example:

  • Fluorine introduction at specific positions (e.g., 5-fluoro derivatives) modulates bioavailability and metabolic stability .
  • The tert-butyl carbonate group allows late-stage functionalization via cross-coupling or click chemistry .

Data Contradictions and Resolution

  • Low Yields in Coupling Reactions : Discrepancies in reported yields may arise from subtle differences in catalyst loading or substrate purity. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
  • Stability vs. Reactivity : While the tert-butyl group enhances steric protection, it may reduce solubility in aqueous systems. Balancing these properties requires empirical optimization .

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